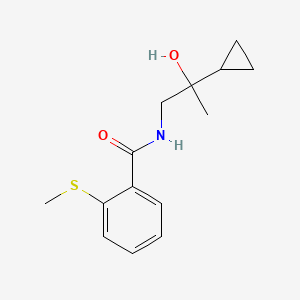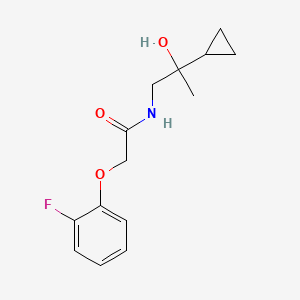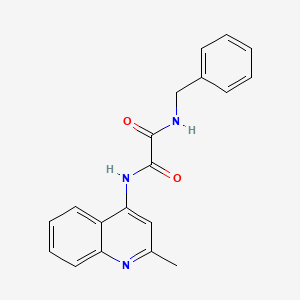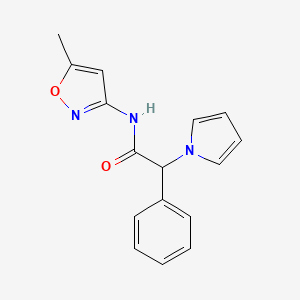![molecular formula C29H28N4O4 B6488540 2-{3-benzyl-8-methoxy-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide CAS No. 887221-76-3](/img/structure/B6488540.png)
2-{3-benzyl-8-methoxy-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-benzyl-8-methoxy-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide is a synthetic organic compound characterized by its intricate molecular structure. The compound belongs to the pyrimido[5,4-b]indole class, known for its diverse pharmacological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-{3-benzyl-8-methoxy-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide typically involves multi-step organic synthesis. Here is an outline of a common synthetic route:
Formation of the pyrimido[5,4-b]indole core: : This step generally involves the cyclization of appropriate precursor molecules under acidic or basic conditions. The choice of cyclization method can significantly impact the yield and purity of the desired product.
Functional group modifications: : Post-cyclization, specific functional groups are introduced. For example, methoxy and methyl groups can be added via methylation reactions using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
Benzylation: : The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base or a catalyst.
Acetamide formation: : The final acetamide moiety is introduced by reacting the intermediate compound with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve:
Large-scale reactors: : To handle reactions under controlled temperature and pressure.
Continuous flow systems: : For increased efficiency and consistent product quality.
Purification techniques: : Such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-benzyl-8-methoxy-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide undergoes several types of chemical reactions:
Oxidation: : It can be oxidized to form quinone derivatives under strong oxidizing conditions.
Reduction: : Reduction reactions can transform its carbonyl groups into alcohols.
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromic acid in acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: : Halogenating agents for electrophilic substitution; nucleophiles like amines or alkoxides for nucleophilic substitution.
Major Products
The major products from these reactions depend on the conditions and reagents used. Oxidation yields quinones, reduction produces alcohols, and substitution varies based on the substituent introduced.
Scientific Research Applications
Chemistry
Biology
In biological research, it is studied for its potential interactions with cellular pathways and molecular targets.
Medicine
It holds promise in medicinal chemistry for developing new therapeutic agents, given its structural complexity and potential bioactivity.
Industry
In the industry, it can be utilized as an intermediate in the synthesis of other complex organic molecules, especially in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-{3-benzyl-8-methoxy-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide exerts its effects involves binding to specific molecular targets. This binding can inhibit or activate enzymatic pathways, disrupt cell signaling, or alter gene expression, depending on the biological context. Specific pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-methyl-8-methoxy-5-nitro-1H-pyrimido[5,4-b]indole-4,6-dione
3-benzyl-6-bromo-8-methoxy-1H-pyrimido[5,4-b]indole-2,4-dione
Uniqueness
What sets 2-{3-benzyl-8-methoxy-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide apart is the specific combination of functional groups and the positioning on the pyrimido[5,4-b]indole core. This uniqueness may lead to distinct biological activities and chemical reactivities, making it an interesting compound for further study.
Any more details you’re curious about?
Properties
IUPAC Name |
2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxopyrimido[5,4-b]indol-1-yl)-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4/c1-4-20-12-8-9-13-23(20)30-25(34)18-32-26-22-16-21(37-3)14-15-24(22)31(2)27(26)28(35)33(29(32)36)17-19-10-6-5-7-11-19/h5-16H,4,17-18H2,1-3H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEJNSWLTJMGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N(C5=C3C=C(C=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}pentan-1-one](/img/structure/B6488463.png)


![2-(2-methylphenoxy)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6488474.png)

![1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one](/img/structure/B6488489.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B6488494.png)

![N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6488508.png)

![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B6488520.png)
![N-(4-methanesulfonylphenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6488525.png)
![3-[2,4-dimethyl-3-(N-methylbenzenesulfonamido)benzenesulfonamido]propanoic acid](/img/structure/B6488528.png)
![2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6488533.png)
